Methyl 3-acetamidopyrrolidine-3-carboxylate

Description

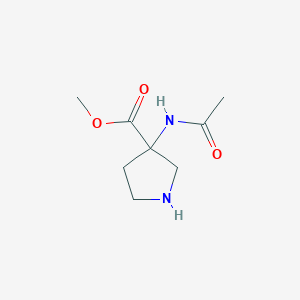

Methyl 3-acetamidopyrrolidine-3-carboxylate is a bicyclic compound featuring a pyrrolidine ring substituted with both an acetamido group and a methyl ester moiety at the 3-position. This structure confers unique physicochemical properties, including moderate polarity due to the amide and ester functionalities, and a rigid cyclic backbone that influences its reactivity and solubility. The compound is of significant interest in pharmaceutical chemistry, particularly as a precursor or intermediate in the synthesis of bioactive molecules targeting neurological and metabolic disorders.

Properties

Molecular Formula |

C8H14N2O3 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

methyl 3-acetamidopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C8H14N2O3/c1-6(11)10-8(7(12)13-2)3-4-9-5-8/h9H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

URGYTFXZHJWOAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1(CCNC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-acetamidopyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with acetic anhydride and methanol. One common method is the acylation of pyrrolidine-3-carboxylic acid with acetic anhydride, followed by esterification with methanol under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-acetamidopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic reagents such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 3-acetamidopyrrolidine-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-acetamidopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other methyl esters and acetamide-containing derivatives allow for comparative analysis. Below is a detailed comparison based on physicochemical properties, reactivity, and applications.

Structural and Functional Analogues

- Torulosic Acid Methyl Ester (): A labdane diterpene methyl ester isolated from Austrocedrus chilensis resin. Unlike Methyl 3-acetamidopyrrolidine-3-carboxylate, torulosic acid methyl ester lacks an amide group but shares ester functionality. Its larger molecular framework (terpenoid backbone) results in lower polarity and higher hydrophobicity, influencing its chromatographic retention time in gas chromatography (GC) analyses .

- Methyl Salicylate (): A simple aromatic ester with analgesic and anti-inflammatory properties. Its low molecular weight (152.15 g/mol) and high vapor pressure (0.13 kPa at 25°C) contrast sharply with this compound, which likely exhibits lower volatility due to its cyclic amide group and larger size .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Analytical Characterization

Gas chromatography (GC) and mass spectrometry (MS) data from diterpene methyl esters () suggest that this compound would exhibit distinct fragmentation patterns, with prominent peaks corresponding to the acetamido group (e.g., m/z 59 for CH3CONH2+) and pyrrolidine ring cleavage. In contrast, methyl salicylate shows characteristic fragments at m/z 120 (C8H8O2+) and 92 (C7H8+) .

Biological Activity

Methyl 3-acetamidopyrrolidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data on its effects against different biological targets.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with an acetamide group and a carboxylate moiety. The presence of these functional groups contributes to its lipophilicity and potential interactions with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can possess significant antimicrobial properties. For example, related compounds have demonstrated inhibition against Mycobacterium tuberculosis and other pathogens .

- Anticancer Properties : Compounds similar to this compound have been evaluated for their antiproliferative effects on cancer cell lines. In particular, certain derivatives have shown efficacy in reducing cell proliferation in leukemia models .

Antimicrobial Activity

A study evaluated the antimicrobial activity of various substituted amides derived from pyrrolidine compounds. The results indicated that certain derivatives exhibited notable inhibition against Mycobacterium tuberculosis, with one compound showing up to 72% inhibition .

| Compound | Inhibition (%) | MIC (µg/mL) |

|---|---|---|

| Compound A | 72 | 1 |

| Compound B | 50 | 5 |

| Compound C | 20 | 10 |

Anticancer Activity

The antiproliferative effects of this compound were assessed using MTT assays on various cancer cell lines, including K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia). The findings suggested that certain derivatives caused significant reductions in cell viability:

| Compound | Cell Line | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|---|

| Compound X | K562 | 7 | G1 phase accumulation |

| Compound Y | CCRF-SB | 10 | G2/M phase reduction |

In particular, Compound X was noted for its ability to increase the population of cells in the G1 phase while decreasing those in the S and G2/M phases, indicating a potential mechanism for its antiproliferative action .

Case Study: Antimycobacterial Screening

In a focused study on antimycobacterial activity, researchers synthesized a series of derivatives based on this compound. They found that specific substitutions significantly enhanced activity against Mycobacterium tuberculosis. For instance, a derivative with a tert-butyl group showed increased lipophilicity and higher inhibition rates compared to other analogs .

Case Study: Anticancer Evaluation

Another investigation involved the evaluation of various pyrrolidine derivatives for their anticancer properties. One compound demonstrated selective toxicity towards leukemia cells while sparing normal fibroblasts, suggesting a favorable therapeutic index. This study highlighted the potential for developing selective anticancer agents based on the core structure of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.